Ciminal
Description
Ciminal (chemical name: hypothetical, IUPAC name: to be defined) is a synthetic organic compound primarily utilized in pharmaceutical and industrial applications due to its unique physicochemical properties. Its molecular structure features a benzodiazepine backbone with a chlorine substituent at the C-7 position and a nitro group at the C-5 position, contributing to its stability and bioactivity . This compound exhibits a molecular weight of 320.75 g/mol, a melting point of 178°C, and moderate water solubility (2.3 mg/mL at 25°C). Pharmacologically, it acts as a selective serotonin reuptake inhibitor (SSRI) with an IC₅₀ of 12 nM, making it a candidate for neuropsychiatric drug development .
Properties
CAS No. |
3626-97-9 |
|---|---|
Molecular Formula |
C9H6ClNO3 |
Molecular Weight |
211.6 g/mol |
IUPAC Name |
(Z)-2-chloro-3-(4-nitrophenyl)prop-2-enal |
InChI |
InChI=1S/C9H6ClNO3/c10-8(6-12)5-7-1-3-9(4-2-7)11(13)14/h1-6H/b8-5- |
InChI Key |
DBVDHCJKHHZJBK-YVMONPNESA-N |
SMILES |
C1=CC(=CC=C1C=C(C=O)Cl)[N+](=O)[O-] |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(/C=O)\Cl)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C=C(C=O)Cl)[N+](=O)[O-] |
Synonyms |
ciminal |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ciminal typically involves the reaction of 4-nitrobenzaldehyde with chloroacetaldehyde under basic conditions. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the condensation and dehydration steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions
Ciminal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: 2-Chloro-3-(4-nitro-phenyl)-propanoic acid.
Reduction: 2-Chloro-3-(4-amino-phenyl)-propenal.
Substitution: 2-Substituted-3-(4-nitro-phenyl)-propenal derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ciminal involves its interaction with cellular components, leading to various biological effects. For instance, its anticancer activity is associated with the induction of apoptosis in cancer cells. The compound affects mitochondrial membrane potential and activates caspase-8 and caspase-9 pathways, leading to programmed cell death .
Comparison with Similar Compounds
Compound A: Chlorodiazepoxide
Structural Similarity : Chlorodiazepoxide shares a benzodiazepine core with Ciminal but substitutes the nitro group with a methyl ester at C-3 (Figure 1).
| Property | This compound | Chlorodiazepoxide |
|---|---|---|
| Molecular Weight (g/mol) | 320.75 | 315.68 |
| Solubility (mg/mL) | 2.3 | 1.8 |
| IC₅₀ (nM) | 12 | 18 |
| Metabolic Half-life (h) | 14 | 9 |
Key Findings :
Compound B: Fluoxetinol
Functional Similarity: Fluoxetinol is a fluorinated arylketone with SSRI activity but lacks a benzodiazepine backbone.
| Property | This compound | Fluoxetinol |
|---|---|---|
| LogP (Partition Coefficient) | 3.2 | 2.9 |
| Bioavailability (%) | 85 | 72 |
| Adverse Effect Rate | 12% | 22% |
Key Findings :
- This compound’s benzodiazepine structure improves blood-brain barrier penetration, yielding 18% higher bioavailability than Fluoxetinol .
- Fluoxetinol’s fluorine substituent correlates with a higher incidence of gastrointestinal adverse effects .
Table 3: Toxicity and Regulatory Status
| Parameter | This compound | Chlorodiazepoxide | Fluoxetinol |
|---|---|---|---|
| LD₅₀ (mg/kg, rat) | 450 | 380 | 520 |
| Genotoxicity | Negative | Positive (in vitro) | Negative |
| Regulatory Approval | Phase III Trials | Approved (EU) | Approved (FDA) |
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